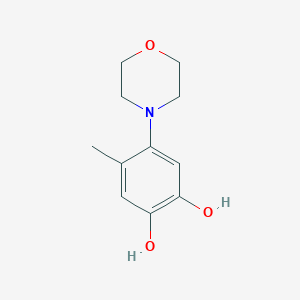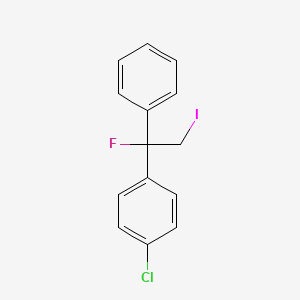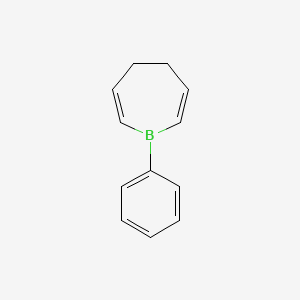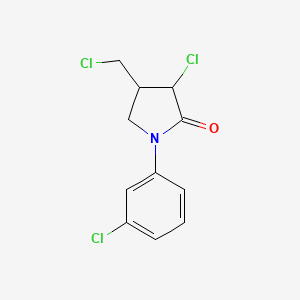
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound is known for its unique chemical structure, which includes a morpholine ring attached to the benzene ring. The presence of the morpholine ring imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 4-methylphenol as the primary starting materials.
Reaction with Morpholine: The 4-methylphenol is reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Oxidation: The resulting intermediate is then oxidized to form the final product, 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)-.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcatechol: Similar in structure but lacks the morpholine ring.
3,4-Dihydroxytoluene: Another catechol derivative with different substituents.
Homocatechol: A catechol with a different substitution pattern.
Uniqueness
1,2-Benzenediol, 4-methyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61155-53-1 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-methyl-5-morpholin-4-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-8-6-10(13)11(14)7-9(8)12-2-4-15-5-3-12/h6-7,13-14H,2-5H2,1H3 |
InChI-Schlüssel |
FISMAGXKWLAPBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCOCC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)


![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)


